molecular formula C21H15F3N2O2 B12432138 DPP-4 inhibitor 1

DPP-4 inhibitor 1

Cat. No.: B12432138
M. Wt: 384.3 g/mol
InChI Key: OGGAKUIGELBYAA-GHTZIAJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipeptidyl peptidase-4 inhibitor 1 is a compound that belongs to a class of oral hypoglycemic agents used to treat type 2 diabetes mellitus. These inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, dipeptidyl peptidase-4 inhibitors help to increase the levels of these hormones, thereby enhancing insulin secretion and reducing blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipeptidyl peptidase-4 inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 inhibitor, involves the following steps:

The reaction conditions for these steps often involve the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of dipeptidyl peptidase-4 inhibitors involves scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

Dipeptidyl peptidase-4 inhibitors undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, pH levels, and the use of specific solvents .

Major Products

The major products formed from these reactions depend on the specific dipeptidyl peptidase-4 inhibitor being synthesized. For example, oxidation of certain intermediates can lead to the formation of key functional groups necessary for the inhibitor’s activity .

Scientific Research Applications

Dipeptidyl peptidase-4 inhibitors have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dipeptidyl peptidase-4 inhibitors involves the inhibition of the dipeptidyl peptidase-4 enzyme, which is responsible for the degradation of incretin hormones. By blocking this enzyme, the inhibitors increase the levels of active glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, leading to enhanced insulin secretion and reduced glucagon secretion. This results in lower blood glucose levels .

Comparison with Similar Compounds

Dipeptidyl peptidase-4 inhibitors are often compared with other classes of antidiabetic agents, such as glucagon-like peptide-1 receptor agonists and sodium-glucose co-transporter-2 inhibitors. While all these agents aim to improve glycemic control, dipeptidyl peptidase-4 inhibitors are unique in their mechanism of action and their ability to be administered orally without causing significant hypoglycemia .

List of Similar Compounds

  • Sitagliptin
  • Vildagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

These compounds share a similar mechanism of action but may differ in their pharmacokinetic profiles, side effects, and clinical efficacy.

Properties

Molecular Formula

C21H15F3N2O2

Molecular Weight

384.3 g/mol

IUPAC Name

(2S,3R)-2-amino-9-methoxy-3-(2,4,5-trifluorophenyl)-2,3-dihydro-1H-benzo[f]chromene-8-carbonitrile

InChI

InChI=1S/C21H15F3N2O2/c1-27-20-7-12-10(4-11(20)9-25)2-3-19-13(12)6-18(26)21(28-19)14-5-16(23)17(24)8-15(14)22/h2-5,7-8,18,21H,6,26H2,1H3/t18-,21+/m0/s1

InChI Key

OGGAKUIGELBYAA-GHTZIAJQSA-N

Isomeric SMILES

COC1=C(C=C2C=CC3=C(C2=C1)C[C@@H]([C@H](O3)C4=CC(=C(C=C4F)F)F)N)C#N

Canonical SMILES

COC1=C(C=C2C=CC3=C(C2=C1)CC(C(O3)C4=CC(=C(C=C4F)F)F)N)C#N

Origin of Product

United States

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